1-[2-(CYCLOPROPYLAMINO)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-5-YL]-2,2,2-TRIFLUORO-1-ETHANONE
Overview
Description
1-[2-(Cyclopropylamino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2,2,2-trifluoro-1-ethanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[2-(Cyclopropylamino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2,2,2-trifluoro-1-ethanone typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process can be carried out without the need for a catalyst.
Chemical Reactions Analysis
1-[2-(Cyclopropylamino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2,2,2-trifluoro-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thioethers or amines.
Scientific Research Applications
1-[2-(Cyclopropylamino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2,2,2-trifluoro-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclopropylamino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit certain enzymes, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
1-[2-(Cyclopropylamino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2,2,2-trifluoro-1-ethanone can be compared with other thiazole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a fluorophenyl group but differs in its substitution pattern and biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar heterocyclic structure but include a triazole ring fused with the thiazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[2-(cyclopropylamino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2OS/c15-8-3-1-7(2-4-8)10-11(12(21)14(16,17)18)22-13(20-10)19-9-5-6-9/h1-4,9H,5-6H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQFSDZTGTOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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